4-Ethyl-4-methylpyrrolidin-2-one

Lipophilicity Drug-likeness ADME

4-Ethyl-4-methylpyrrolidin-2-one (CAS 209265-55-4) is a gamma-lactam belonging to the pyrrolidin-2-one class, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. The compound features a geminal ethyl and methyl substitution at the 4-position, creating a quaternary stereocenter and yielding a computed XLogP3 of 0.8 and a topological polar surface area of 29.1 Ų.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 209265-55-4
Cat. No. B2905525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-methylpyrrolidin-2-one
CAS209265-55-4
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCCC1(CC(=O)NC1)C
InChIInChI=1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9)
InChIKeyXXBDVSFUTMOBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-methylpyrrolidin-2-one (CAS 209265-55-4) – Procurement-Ready Building Block with Differentiated Physicochemical Profile


4-Ethyl-4-methylpyrrolidin-2-one (CAS 209265-55-4) is a gamma-lactam belonging to the pyrrolidin-2-one class, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. The compound features a geminal ethyl and methyl substitution at the 4-position, creating a quaternary stereocenter and yielding a computed XLogP3 of 0.8 and a topological polar surface area of 29.1 Ų [1]. Commercial suppliers consistently provide this compound at a minimum purity of 95%, with batch-specific QC data including NMR, HPLC, and GC available . This well-defined substitution pattern differentiates it from simpler 4-monoalkyl or 4,4-dialkyl analogs, making it a strategic choice for medicinal chemistry and fragment-based screening campaigns where incremental lipophilicity and prochiral complexity are desired.

Why 4-Ethyl-4-methylpyrrolidin-2-one Cannot Be Interchanged with Common 4-Substituted Pyrrolidin-2-one Analogs


In-class substitution risks altering the lipophilic-hydrophilic balance, conformational flexibility, and stereochemical environment of the pyrrolidinone scaffold. 4-Ethyl-4-methylpyrrolidin-2-one possesses a calculated XLogP3 of 0.8, 0.4 log units higher than the 4-ethyl or 4,4-dimethyl analogs and 0.8 units higher than the 4-methyl analog [1]. This difference can translate into measurable changes in membrane permeability, metabolic stability, or extraction behavior. Furthermore, the unsymmetrical gem-disubstitution at C4 introduces a prochiral center absent in the achiral 4,4-dimethyl analog, offering distinct opportunities for asymmetric synthesis or chiral resolution that cannot be achieved with simpler alternatives [1]. The quantitative evidence below substantiates these selection-critical differences.

Quantitative Differentiation Evidence: 4-Ethyl-4-methylpyrrolidin-2-one vs. Closest Structural Analogs


XLogP3 Lipophilicity: 4-Ethyl-4-methylpyrrolidin-2-one Surpasses Mono- and Symmetric Dialkyl Analogs

The computed XLogP3 of 4-ethyl-4-methylpyrrolidin-2-one is 0.8, representing a 0.4 log unit increase over 4-ethylpyrrolidin-2-one and 4,4-dimethylpyrrolidin-2-one (both XLogP3 = 0.4), and a 0.8 log unit increase over 4-methylpyrrolidin-2-one (XLogP3 = 0) [1]. This incremental lipophilicity is a direct consequence of the combined ethyl and methyl substituents on the γ-carbon and is quantifiable across the 4-substituted pyrrolidin-2-one series.

Lipophilicity Drug-likeness ADME

Prochiral Quaternary Carbon: Unique Stereochemical Differentiation from Achiral 4,4-Dimethylpyrrolidin-2-one

4-Ethyl-4-methylpyrrolidin-2-one contains an undefined atom stereocenter at C4 (count = 1) due to the unsymmetrical ethyl/methyl substitution, whereas 4,4-dimethylpyrrolidin-2-one possesses no stereocenter (count = 0) and 4-methylpyrrolidin-2-one has a defined chiral center (count = 1) [1]. The target compound is thus prochiral: it can be desymmetrized or resolved to produce enantiomerically enriched intermediates, a capability not available from the fully symmetric 4,4-dimethyl analog.

Chiral synthesis Asymmetric catalysis Stereochemistry

Rotatable Bond Count: Conformational Flexibility Advantage Over 4-Methyl and 4,4-Dimethyl Analogs

4-Ethyl-4-methylpyrrolidin-2-one has one rotatable bond (the ethyl side chain), compared to zero rotatable bonds for both 4-methylpyrrolidin-2-one and 4,4-dimethylpyrrolidin-2-one [1]. 4-Ethylpyrrolidin-2-one also has one rotatable bond, but lacks the additional methyl group that provides steric shielding and increased lipophilicity. The combination of one rotatable bond with two distinct alkyl substituents offers a unique flexibility profile that rigid, compact analogs lack.

Conformational analysis Molecular flexibility Target engagement

Molecular Weight Differentiation: 28% Higher Than 4-Methyl Analog, Matched by MS Detection Sensitivity

With a molecular weight of 127.18 g/mol, 4-ethyl-4-methylpyrrolidin-2-one is 28% heavier than 4-methylpyrrolidin-2-one (99.13 g/mol) and 12% heavier than both 4-ethylpyrrolidin-2-one and 4,4-dimethylpyrrolidin-2-one (113.16 g/mol each) [1]. The higher MW translates into a distinct monoisotopic mass of 127.0997 Da, well separated from analog signals in LC-MS or GC-MS analysis, facilitating unambiguous identity confirmation in complex reaction mixtures.

Molecular weight Mass spectrometry QC characterization

Priority Application Scenarios for 4-Ethyl-4-methylpyrrolidin-2-one Driven by Quantifiable Differentiation


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Prochiral Complexity

In fragment library assembly, the XLogP3 of 0.8 places 4-ethyl-4-methylpyrrolidin-2-one in the optimal range for CNS drug-likeness while its prochiral quaternary carbon allows for downstream asymmetric elaboration. Procurement over 4,4-dimethylpyrrolidin-2-one (XLogP3 = 0.4, achiral) enables both higher membrane permeability and access to enantiopure leads [1].

Synthesis of 4,4-Disubstituted Gamma-Lactam-Derived Racetam Analogs

The gem-ethyl/methyl substitution pattern on the pyrrolidinone core mimics the steric environment of known antiepileptic racetam pharmacophores (e.g., brivaracetam's 4-n-propyl group). The higher lipophilicity (XLogP3 = 0.8 vs. 0.4 for 4-propylpyrrolidin-2-one analogs) can be exploited to fine-tune logD and CNS penetration in preclinical candidates [1].

High-Throughput Synthesis with Unambiguous LC-MS Identity Confirmation

The molecular weight of 127.18 g/mol (monoisotopic mass 127.0997 Da) provides a clean mass spectrometry signal with no isobaric overlap from common 4-alkylpyrrolidin-2-one impurities (99–113 Da) [1]. Laboratories performing automated parallel synthesis benefit from faster deconvolution and reduced false-positive rates when selecting this compound over lighter analogs.

Asymmetric Organocatalysis and Chiral Ligand Synthesis

The undefined stereocenter at C4 constitutes a latent prochiral handle. In contrast to 4,4-dimethylpyrrolidin-2-one (stereocenter count = 0), 4-ethyl-4-methylpyrrolidin-2-one can be enzymatically or chemically desymmetrized to produce enantiomerically enriched gamma-lactam building blocks for chiral auxiliary or ligand synthesis [1].

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